Cas no 921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine)

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine structure
921605-76-7 structure
Product Name:1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
Numéro CAS:921605-76-7
Le MF:C17H22F3NO3
Mégawatts:345.356695652008
CID:827375
PubChem ID:46941590
Update Time:2025-09-20

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Propriétés chimiques et physiques

Nom et identifiant

    • 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
    • TERT-BUTYL 4-(2-(TRIFLUOROMETHYL)PHENOXY)PIPERIDINE-1-CARBOXYLATE
    • tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
    • 1,1-Dimethylethyl 4-[2-(trifluoromethyl)phenoxy]-1-piperidinecarboxylate (ACI)
    • DB-002185
    • 4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester
    • 4-(2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
    • SCHEMBL71246
    • tert-butyl 4-[2-(trifluoromethyl)phenoxy]-piperidine-1-carboxylate
    • AKOS015900410
    • 1-Boc-4-(2-(trifluoroMethyl)phenoxy)piperidine;4-[2-(Trifluoromethyl)phenoxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • 921605-76-7
    • tert-butyl4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
    • DTXSID60677459
    • MDL: MFCD16659832
    • Piscine à noyau: 1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-12(9-11-21)23-14-7-5-4-6-13(14)17(18,19)20/h4-7,12H,8-11H2,1-3H3
    • La clé Inchi: NMYLUTZGNZLFET-UHFFFAOYSA-N
    • Sourire: O=C(N1CCC(OC2C(C(F)(F)F)=CC=CC=2)CC1)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 345.155
  • Masse isotopique unique: 345.155
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 6
  • Complexité: 426
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 38.8A^2
  • Le xlogp3: 4.2

Propriétés expérimentales

  • Dense: 1.200
  • Point d'ébullition: 394.295 °C at 760 mmHg
  • Point d'éclair: 192.263 °C

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM180662-1g
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
921605-76-7 95%
1g
$729 2021-08-05
Alichem
A129004934-1g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 95%
1g
$640.56 2023-08-31
Chemenu
CM180662-1g
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
921605-76-7 95%
1g
$730 2024-07-20
A2B Chem LLC
AH96643-5g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 97%
5g
$972.00 2024-07-18
A2B Chem LLC
AH96643-25g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 97%
25g
$1800.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658284-1g
Tert-butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
921605-76-7 98%
1g
¥6594.00 2024-04-25
Ambeed
A352181-1g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 95+%
1g
$608.0 2025-04-15
Crysdot LLC
CD11013624-1g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 95+%
1g
$772 2024-07-19

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  16 h, 25 °C
Référence
Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; 24 h, 70 °C
Référence
Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 14 h, rt
Référence
Preparation of bicyclic heteroaromatic compounds as inhibitors of stearoyl-coenzyme A delta-9 desaturase
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 16 h, rt
Référence
Preparation of [1,3]thiazolo[4,5-d]pyrimidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 14 h, 0 °C → rt
Référence
Azacycloalkane derivatives as inhibitors of stearoyl-CoA desaturase and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  10 min, rt; overnight, rt
Référence
Cyclic amine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 16 h, rt
Référence
Preparation of azacyclohexane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase for treating various diseases
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  16 h, rt
Référence
Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  16 h, 80 °C
Référence
Bispecific antagonists of retinol-binding protein 4 that stabilize transthyretin tetramers, their preparation, and use in the treatment of common age-related comorbidities
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  16 h, 80 °C
Référence
Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities
Cioffi, Christopher L. ; Muthuraman, Parthasarathy; Raja, Arun; Varadi, Andras; Racz, Boglarka; et al, Journal of Medicinal Chemistry, 2020, 63(19), 11054-11084

Méthode de production 11

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; 24 h, 70 °C
Référence
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  overnight, 60 °C
Référence
Preparation of piperidine derivatives and analogs for use as stearoyl-CoA desaturase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 14 h, rt
Référence
Preparation of azacycloalkane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  10 min, rt; overnight, rt
Référence
Preparation of Benzothiazole Heteroaromatic Derivatives as Inhibitors of Stearoyl-Coenzyme A δ-9 Desaturase
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
Référence
Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions
, France, , ,

Méthode de production 16

Conditions de réaction
Référence
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, France, , ,

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Raw materials

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Preparation Products

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
Numéro de commande:A847799
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:16
Prix ($):547.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
A847799
Pureté:99%
Quantité:1g
Prix ($):547.0
Courriel